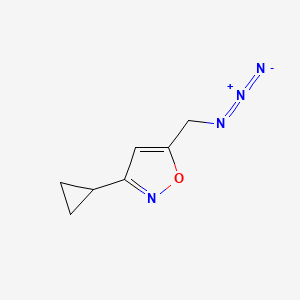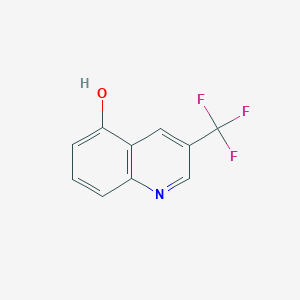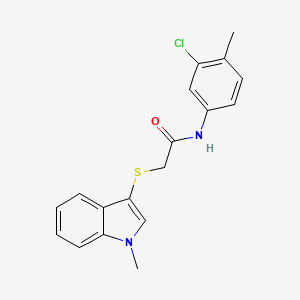![molecular formula C10H12F3N5O2S B2386105 3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2034320-28-8](/img/structure/B2386105.png)
3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C10H12F3N5O2S and its molecular weight is 323.29. The purity is usually 95%.
BenchChem offers high-quality 3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
This compound is part of the 3-trifluoromethyl-1,2,4-triazoles class, which has been found to have significant pharmaceutical value . For instance, other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Antimicrobial Activities
Compounds similar to F6524-5902, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have shown promising antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antiviral Applications
The compound could potentially be used in the development of antiviral agents. Some derivatives of trifluoromethyl-1,2,4-triazole have shown promising antiviral activity .
Energetic Materials
Compounds with a similar structure, like [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, have been synthesized effectively and have shown excellent insensitivity toward external stimuli . This suggests potential applications in the field of energetic materials.
Heat-Resistant Explosives
Some [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based compounds have shown excellent thermal stability and very good calculated detonation performance, outperforming all current heat-resistant explosives . This suggests potential applications as heat-resistant explosives.
Primary Explosives
Certain [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based compounds are very sensitive but exhibit excellent calculated detonation performance, which are very high values among current azide-containing primary explosives . This suggests potential applications as primary explosives.
Mechanism of Action
Target of Action
The primary target of F6524-5902 is phosphorylated-p68 (P-p68) . P-p68 is a key protein that modulates the Wnt/β-catenin pathway, a crucial biological pathway that promotes cancer cell growth and metastasis . P-p68 is abundant in tumor cells and plays a key role in promoting the transport of β-catenin from the cell cytoplasm into the nucleus .
Mode of Action
F6524-5902 is a first-in-class anticancer agent that targets P-p68 and attenuates the nuclear shuttling of β-catenin . By inhibiting the transport of β-catenin into the nucleus, F6524-5902 disrupts the Wnt/β-catenin signaling pathway, which is essential for cancer cell growth and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by F6524-5902 is the Wnt/β-catenin pathway . This pathway is crucial for cell growth, differentiation, and survival. When F6524-5902 inhibits the nuclear transport of β-catenin, it disrupts the Wnt/β-catenin signaling pathway, leading to the inhibition of cancer cell growth and metastasis .
Pharmacokinetics
The pharmacokinetics of F6524-5902 are dose-proportional, and the compound exhibits plasma and tumor tissue in nude mice . .
Result of Action
The result of F6524-5902’s action is the inhibition of cancer cell growth and metastasis . The compound demonstrates potent antiproliferative activity in vitro against triple-negative breast cancer (TNBC) cell lines . Treatment with F6524-5902 results in the induction of apoptosis, G2-M cell-cycle arrest, and aneuploidy in a subset of cell lines .
properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O2S/c1-17(2)21(19,20)14-6-8-15-16-9-7(10(11,12)13)4-3-5-18(8)9/h3-5,14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUFGHAYLUHUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)




![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2386032.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)
![6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2386044.png)
